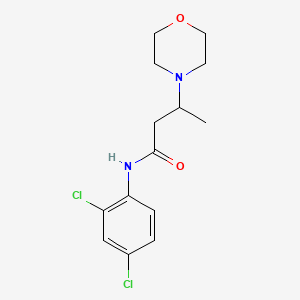
2',4'-Dichloro-beta-methyl-4-morpholinepropionanilide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2’,4’-Dichloro-beta-methyl-4-morpholinepropionanilide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of dichloro groups, a morpholine ring, and a propionanilide moiety, making it a subject of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’,4’-Dichloro-beta-methyl-4-morpholinepropionanilide typically involves multiple steps, starting from readily available precursors. One common method involves the chlorination of a suitable aromatic compound followed by the introduction of the morpholine ring and the propionanilide group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of 2’,4’-Dichloro-beta-methyl-4-morpholinepropionanilide is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of automated systems also minimizes human error and enhances safety during production.
化学反应分析
Types of Reactions
2’,4’-Dichloro-beta-methyl-4-morpholinepropionanilide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as sodium hydroxide and sulfuric acid are used under controlled conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
科学研究应用
2’,4’-Dichloro-beta-methyl-4-morpholinepropionanilide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2’,4’-Dichloro-beta-methyl-4-morpholinepropionanilide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. These interactions are mediated by the unique structural features of the compound, such as the dichloro groups and the morpholine ring.
相似化合物的比较
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A systemic herbicide with a similar dichloro structure.
Methyl 2,4-dichlorobenzoate: An aromatic ester used in various chemical syntheses.
Uniqueness
What sets 2’,4’-Dichloro-beta-methyl-4-morpholinepropionanilide apart from similar compounds is its combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of the morpholine ring, in particular, enhances its solubility and interaction with biological targets.
属性
CAS 编号 |
106380-54-5 |
|---|---|
分子式 |
C14H18Cl2N2O2 |
分子量 |
317.2 g/mol |
IUPAC 名称 |
N-(2,4-dichlorophenyl)-3-morpholin-4-ylbutanamide |
InChI |
InChI=1S/C14H18Cl2N2O2/c1-10(18-4-6-20-7-5-18)8-14(19)17-13-3-2-11(15)9-12(13)16/h2-3,9-10H,4-8H2,1H3,(H,17,19) |
InChI 键 |
YKJQBLPQVMMWLH-UHFFFAOYSA-N |
规范 SMILES |
CC(CC(=O)NC1=C(C=C(C=C1)Cl)Cl)N2CCOCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



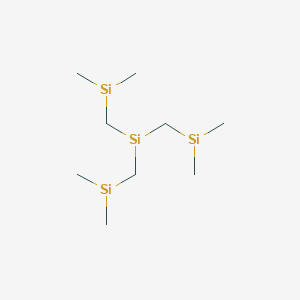
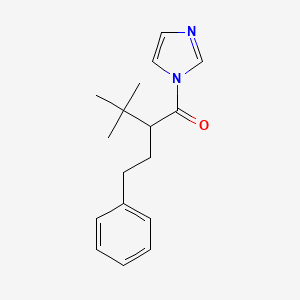
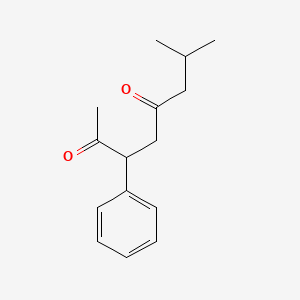
![Difluoro[bis(pentafluoroethyl)]phenyl-lambda~5~-phosphane](/img/structure/B14319003.png)
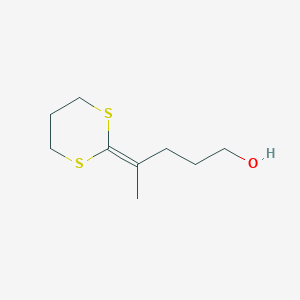
phosphanium bromide](/img/structure/B14319013.png)



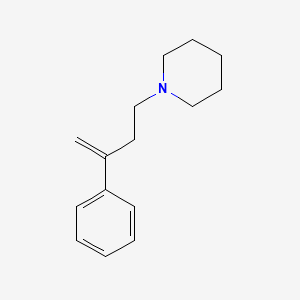
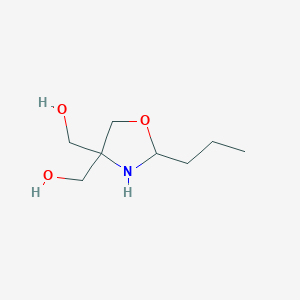
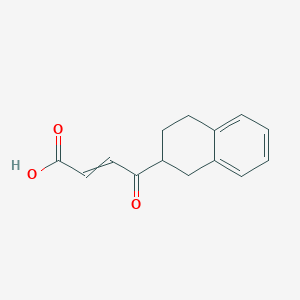
![Benzamide, 4-chloro-N-[2-(1-piperazinyl)ethyl]-](/img/structure/B14319059.png)
